![molecular formula C16H17Cl2N5S B12938311 9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine CAS No. 93018-64-5](/img/structure/B12938311.png)
9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group, a dichlorobenzylthio moiety, and an amine group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions
Preparation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate aldehyde under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a strong base such as sodium hydride.
Addition of the Dichlorobenzylthio Moiety: The dichlorobenzylthio moiety can be added through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a thiol reagent.
Introduction of the Amine Group: The final amine group can be introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorobenzylthio moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the purine core, particularly at the imine or amine groups, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is investigated for its potential therapeutic properties. It may exhibit antiviral, anticancer, or anti-inflammatory activities, making it a candidate for drug development and clinical research.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Thioguanine: Another purine analog used in the treatment of acute myeloid leukemia.
Uniqueness
9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is unique due to the presence of the butyl group and the dichlorobenzylthio moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other purine analogs.
Properties
CAS No. |
93018-64-5 |
|---|---|
Molecular Formula |
C16H17Cl2N5S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H17Cl2N5S/c1-2-3-6-23-9-20-13-14(23)21-16(19)22-15(13)24-8-10-4-5-11(17)7-12(10)18/h4-5,7,9H,2-3,6,8H2,1H3,(H2,19,21,22) |
InChI Key |
SIXLAIJQQGFPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


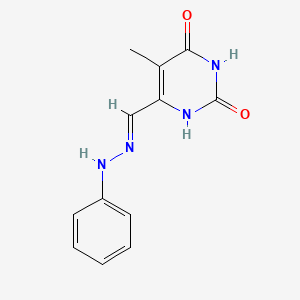

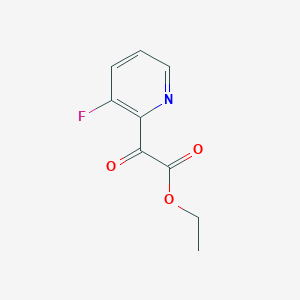
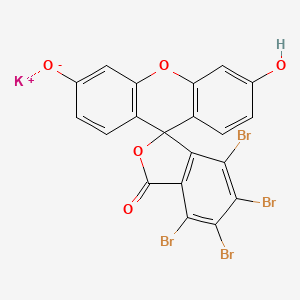

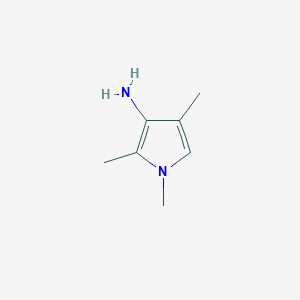
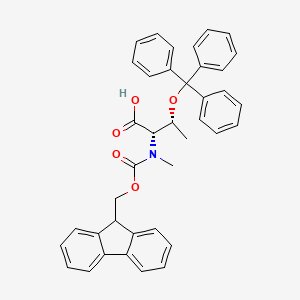
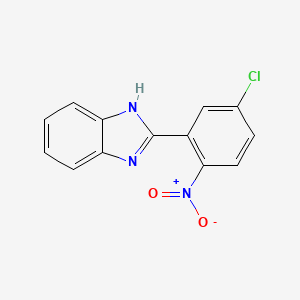
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
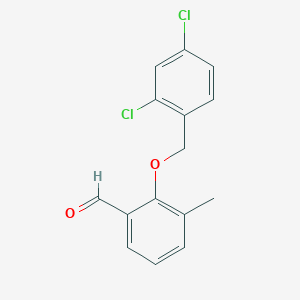
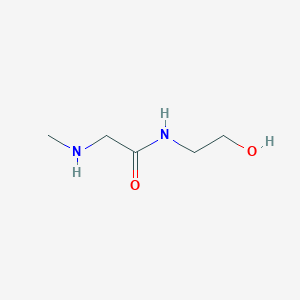
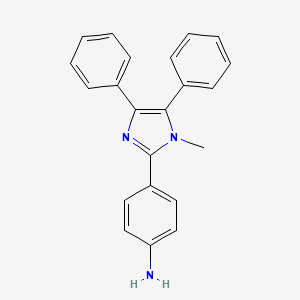
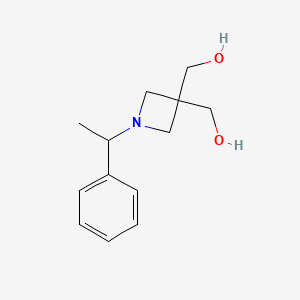
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
